[(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid
Description
[(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected ethylamine group at the 3-position and an acetic acid moiety at the 1-position of the piperidine ring. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for the development of small-molecule therapeutics targeting G-protein-coupled receptors (GPCRs) and enzymes . Its stereochemistry (R-configuration) and functional groups make it valuable for structure-activity relationship (SAR) studies, where modifications to the ethylamine substituent or piperidine scaffold can modulate biological activity, solubility, and pharmacokinetic properties .
Properties
IUPAC Name |
2-[(3R)-3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-16(13(19)20-14(2,3)4)11-7-6-8-15(9-11)10-12(17)18/h11H,5-10H2,1-4H3,(H,17,18)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQQLTBMVQSZJD-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The piperidine ring is then functionalized with an acetic acid moiety through standard organic synthesis techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable synthesis by enabling precise control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
[®-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
[®-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [®-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid involves its ability to undergo deprotection reactions to release the free amine group. This deprotection is typically achieved using strong acids such as trifluoroacetic acid or hydrochloric acid . The free amine can then participate in various biochemical pathways and reactions, making the compound useful in synthetic and medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of Boc-protected piperidine-acetic acid derivatives. Key structural analogs differ in substituents at the 3-position of the piperidine ring or stereochemistry. Below is a comparative analysis of its closest analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Bulk and Lipophilicity: The ethyl substituent in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the isopropyl analog (C15H28N2O4) exhibits higher logP values, favoring blood-brain barrier penetration in CNS-targeted therapies .
Stereochemistry :
- The (R)-enantiomer is often preferred in drug design due to its compatibility with chiral receptor binding sites. The (S)-enantiomer () may display divergent pharmacological profiles, underscoring the importance of enantiomeric purity in preclinical studies .
Biological Activity :
- Piperidine-acetic acid derivatives with amide linkages (e.g., ) demonstrate antimicrobial and anti-inflammatory activities, suggesting that the target compound’s acetic acid moiety could be modified for similar applications .
- Analogs with fluorinated substituents (e.g., ) show improved metabolic stability, a feature absent in the target compound but relevant for derivative optimization .
Biological Activity
[(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a complex organic compound that belongs to the class of piperidine derivatives. Its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, positions it as a significant candidate for various biological applications, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be represented structurally as follows:
Key Structural Features:
- Piperidine Ring: A six-membered ring containing nitrogen, contributing to the compound's biological interactions.
- Boc Group: A common protecting group in organic synthesis that enhances stability and solubility.
Biological Activity Overview
Research has indicated that [(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid exhibits various biological activities, primarily through its interactions with cellular receptors and enzymes. The following sections summarize key findings related to its pharmacological effects.
1. Receptor Binding and Inhibition Studies
Studies have shown that compounds similar to [(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid can bind to specific receptors involved in cancer progression. For instance, piperidinone derivatives have been evaluated for their ability to inhibit the urokinase receptor (uPAR), which plays a crucial role in cancer cell invasion and metastasis.
Binding Affinity:
- Compounds demonstrated inhibition constants () ranging from 6 to 63 μM, indicating moderate affinity for uPAR .
2. Cell Proliferation and Cytotoxicity
In vitro studies have assessed the impact of similar piperidine compounds on cancer cell lines, including MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). Results indicated that:
- Certain derivatives exhibited significant inhibition of cell proliferation.
- Specific compounds showed no cytotoxicity even at concentrations of 100 μM, suggesting a selective mechanism of action .
The mechanisms through which [(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid exerts its biological effects include:
- Inhibition of Cell Invasion: Some derivatives were found to impair the invasive capabilities of cancer cells.
- Impact on Signaling Pathways: Studies revealed differential effects on signaling pathways such as ERK phosphorylation and NF-kB signaling, indicating varied modes of action among structurally similar compounds .
Case Studies
Case Study 1: Piperidine Derivatives in Cancer Therapy
A series of piperidine derivatives were synthesized and tested for their ability to inhibit uPAR-mediated processes. Among these, some demonstrated promising results in reducing cell adhesion and migration in vitro, marking them as potential candidates for further development in cancer therapeutics.
Case Study 2: Structure-Activity Relationship (SAR) Analysis
An extensive SAR analysis was conducted on piperidine-based compounds, revealing that modifications to the Boc group significantly affected biological activity. This highlights the importance of structural optimization in developing effective therapeutic agents.
Summary of Research Findings
The following table summarizes key findings from various studies on [(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid and related compounds:
| Study | Biological Activity | Key Findings |
|---|---|---|
| Study A | Receptor Binding | values between 6 - 63 μM for uPAR inhibition |
| Study B | Cell Proliferation | Significant inhibition observed in MDA-MB-231 cells |
| Study C | Mechanism Exploration | Differential effects on ERK and NF-kB pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
